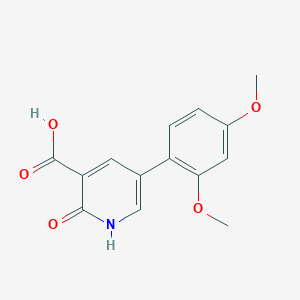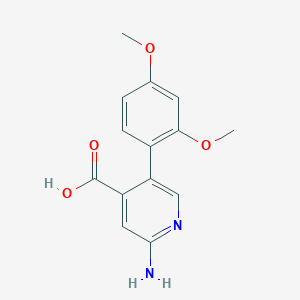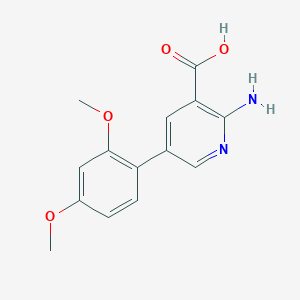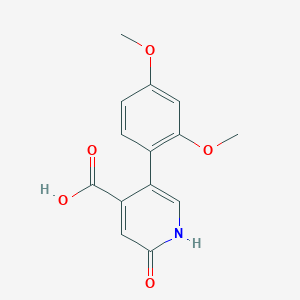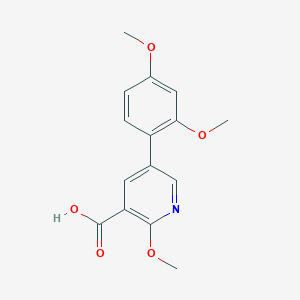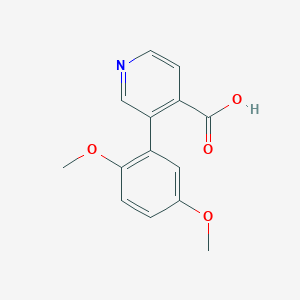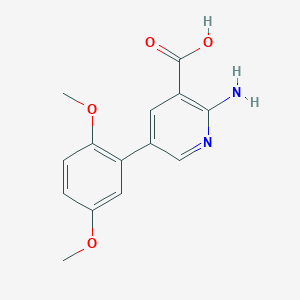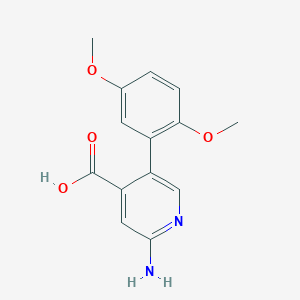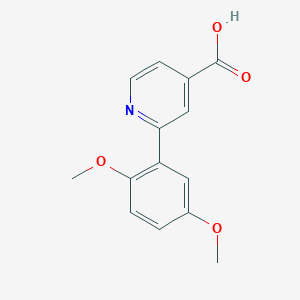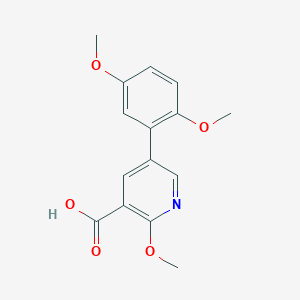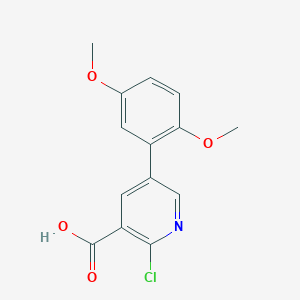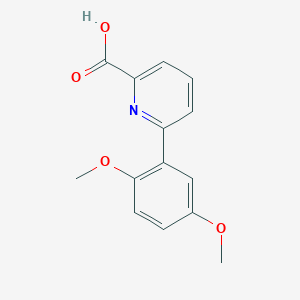
6-(2,5-Dimethoxyphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,5-Dimethoxyphenyl)picolinic acid (6-DMPPA) is a small organic molecule with a wide range of applications in the scientific research field. It is a versatile compound that has been used in various laboratory experiments, including those related to organic synthesis, protein crystallization, and enzyme inhibition. 6-DMPPA has been studied extensively in recent years, and its unique properties have made it an attractive candidate for various applications in the scientific research field.
科学研究应用
6-(2,5-Dimethoxyphenyl)picolinic acid, 95% has been widely used in various scientific research applications due to its unique properties. It is a versatile compound that has been used in organic synthesis, protein crystallization, and enzyme inhibition. 6-(2,5-Dimethoxyphenyl)picolinic acid, 95% has been used in the synthesis of various compounds, including amino acids, peptides, and small molecules. It has also been used in the crystallization of proteins, as well as in the inhibition of enzymes. 6-(2,5-Dimethoxyphenyl)picolinic acid, 95% has also been used in the study of various biological processes, such as DNA replication and transcription.
作用机制
The exact mechanism of action of 6-(2,5-Dimethoxyphenyl)picolinic acid, 95% is not fully understood. However, it is believed that the compound binds to certain proteins and enzymes, resulting in the inhibition of their activity. It is also believed that 6-(2,5-Dimethoxyphenyl)picolinic acid, 95% interacts with other molecules, such as DNA and RNA, resulting in the inhibition of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2,5-Dimethoxyphenyl)picolinic acid, 95% are not fully understood. However, it is believed that the compound has a variety of effects on the body, including the inhibition of certain enzymes and proteins, as well as the inhibition of DNA and RNA synthesis. It is also believed that 6-(2,5-Dimethoxyphenyl)picolinic acid, 95% may have anti-inflammatory and anti-tumor effects.
实验室实验的优点和局限性
6-(2,5-Dimethoxyphenyl)picolinic acid, 95% has several advantages for laboratory experiments. It is a versatile compound that can be used in a variety of applications, including organic synthesis, protein crystallization, and enzyme inhibition. It is also a relatively inexpensive compound, making it a cost-effective choice for many experiments. However, 6-(2,5-Dimethoxyphenyl)picolinic acid, 95% also has some limitations. It is a relatively unstable compound and can be easily degraded in the presence of light or heat. Additionally, it is a relatively toxic compound and should be handled with care.
未来方向
There are several potential future directions for 6-(2,5-Dimethoxyphenyl)picolinic acid, 95% research. One potential direction is the development of more efficient and cost-effective methods for its synthesis. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Additionally, further research into its mechanism of action could lead to the development of new inhibitors. Finally, further research into its potential applications in organic synthesis, protein crystallization, and enzyme inhibition could lead to the development of new and improved laboratory techniques.
合成方法
6-(2,5-Dimethoxyphenyl)picolinic acid, 95% can be synthesized via several different methods. One method involves the reaction of 2,5-dimethoxybenzoic acid with pyridine in the presence of a strong base, such as sodium hydroxide. This reaction yields the desired product in yields of up to 95%. Another method involves the reaction of 2,5-dimethoxybenzaldehyde with pyridine in the presence of a strong base, such as sodium hydroxide. This reaction yields the desired product in yields of up to 98%. A third method involves the reaction of 2,5-dimethoxybenzyl bromide with pyridine in the presence of a strong base, such as sodium hydroxide. This reaction yields the desired product in yields of up to 95%.
属性
IUPAC Name |
6-(2,5-dimethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-9-6-7-13(19-2)10(8-9)11-4-3-5-12(15-11)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBURBYYXWCBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


